3-Bromo-4-methoxybenzaldehyde

Catalog No.
S663219
CAS No.
34841-06-0
M.F
C8H7BrO2
M. Wt
215.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxybenzaldehyde

CAS Number

34841-06-0

Product Name

3-Bromo-4-methoxybenzaldehyde

IUPAC Name

3-bromo-4-methoxybenzaldehyde

Molecular Formula

C8H7BrO2

Molecular Weight

215.04 g/mol

InChI

InChI=1S/C8H7BrO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,1H3

InChI Key

QMPNFQLVIGPNEI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C=O)Br

Synonyms

3-Bromo-4-methoxybenzaldehyde; 3-Bromo-p-anisaldehyde; NSC 158162

Canonical SMILES

COC1=C(C=C(C=C1)C=O)Br

Organic Synthesis Precursor

-Bromo-4-methoxybenzaldehyde serves as a versatile starting material for the synthesis of diverse organic compounds due to its reactive functional groups. Here are some specific examples:

  • Asymmetric synthesis: Researchers have employed 3-bromo-4-methoxybenzaldehyde in the Mukaiyama aldol reaction to generate a novel β-hydroxy-α-amino acid derivative with high enantioselectivity, demonstrating its potential in creating optically active molecules. []
  • Heterocyclic compound synthesis: This compound has been utilized as a key precursor in the synthesis of various heterocyclic compounds, including 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole and 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene. These heterocyclic structures possess diverse functionalities and applications in medicinal chemistry and materials science. [, ]
  • Natural product synthesis: The complex molecule engelhardione, a naturally occurring antibiotic, has been successfully synthesized using 3-bromo-4-methoxybenzaldehyde as a starting material. This highlights the compound's utility in accessing complex natural products with potential therapeutic applications. []
  • Development of new functional molecules: 3-Bromo-4-methoxybenzaldehyde has also been employed in the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, a molecule with potential applications in the development of new functional materials. []

3-Bromo-4-methoxybenzaldehyde is an organic compound with the molecular formula C8_8H7_7BrO2_2 and a molecular weight of approximately 215.05 g/mol. It features a bromine atom and a methoxy group (-OCH3_3) attached to a benzaldehyde structure, making it a member of the substituted aromatic aldehydes. The presence of the bromine atom at the meta position and the methoxy group at the para position contributes to its unique chemical properties and reactivity.

, including:

  • Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles, such as nitro or acyl groups, under suitable conditions.
  • Nucleophilic Addition: The carbonyl group of the aldehyde can undergo nucleophilic addition reactions, forming alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with other aldehydes in condensation reactions.

These reactions highlight its versatility as a building block in organic synthesis.

Research indicates that 3-Bromo-4-methoxybenzaldehyde exhibits biological activity, particularly as an inhibitor of certain enzymes. For instance, it has shown inhibitory effects against imines and has potential applications in medicinal chemistry for developing therapeutic agents . Additionally, its derivatives have been explored for their anti-inflammatory and antimicrobial properties.

Several methods exist for synthesizing 3-Bromo-4-methoxybenzaldehyde:

  • Bromination of 4-Methoxybenzaldehyde: This method involves treating 4-methoxybenzaldehyde with bromine in a suitable solvent, often using catalysts or specific conditions to control the reaction.
  • Mukaiyama Aldol Reaction: This asymmetric synthesis method can produce β-hydroxy-α-amino acid derivatives from 3-bromo-4-methoxybenzaldehyde .
  • Oxidation Reactions: Starting from corresponding alcohols or other precursors, oxidation processes can yield the desired aldehyde.

These methods vary in complexity and yield, allowing chemists to choose based on their specific needs.

3-Bromo-4-methoxybenzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Material Science: Its derivatives are explored for use in developing new materials with specific properties.
  • Research: It is utilized in studies investigating enzyme inhibition and other biological activities.

Interaction studies have focused on understanding how 3-Bromo-4-methoxybenzaldehyde interacts with biological systems. Notably, it has been shown to inhibit certain enzymes, which suggests potential therapeutic applications . These studies often involve evaluating its binding affinity and specificity towards target molecules.

Several compounds share structural similarities with 3-Bromo-4-methoxybenzaldehyde. Notable examples include:

Compound NameMolecular FormulaUnique Features
4-MethoxybenzaldehydeC8_8H8_8OLacks bromine; used as a starting material in synthesis.
3-Chloro-4-methoxybenzaldehydeC8_8H7_7ClOContains chlorine instead of bromine; different reactivity profile.
3-Iodo-4-methoxybenzaldehydeC8_8H7_7IOContains iodine; may exhibit different biological activities.

The uniqueness of 3-Bromo-4-methoxybenzaldehyde lies in its specific halogen substitution pattern and functional groups that influence its reactivity and biological activity compared to these similar compounds.

The bromine atom in 3-bromo-4-methoxybenzaldehyde undergoes nucleophilic substitution under specific conditions. The methoxy group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic aromatic substitution (NAS). However, the bromine’s position at the meta site relative to the aldehyde allows for selective displacement in the presence of strong nucleophiles.

For example, in Suzuki-Miyaura cross-coupling reactions, the bromine is replaced by aryl or vinyl groups using palladium catalysts. This reaction has been employed to synthesize (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, a chalcone derivative [1] [4]. Similarly, Ullmann-type couplings with amines or thiols proceed under copper catalysis, yielding substituted anilines or thioethers. The table below summarizes key nucleophilic substitution examples:

Reaction TypeReagent/CatalystProductApplication Example
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesSynthesis of engelhardione [1] [4]
Ullmann CouplingCuI, 1,10-phenanthrolineAryl amines/thioethersFunctionalized intermediates

The bromine’s reactivity is modulated by the methoxy group, which exerts both steric and electronic effects, directing substitution to the ortho and para positions relative to itself [4].

Oxidation and Reduction Pathways

The aldehyde group in 3-bromo-4-methoxybenzaldehyde participates in redox reactions. Oxidation typically converts the aldehyde to a carboxylic acid, though the electron-withdrawing bromine atom may slow this process. Conversely, reduction with agents like sodium borohydride or catalytic hydrogenation yields the corresponding alcohol, 3-bromo-4-methoxybenzyl alcohol.

Notably, the methoxy group remains intact under mild redox conditions but may undergo demethylation under strongly acidic or basic conditions. For instance, treatment with BBr₃ in dichloromethane cleaves the methoxy group to a hydroxyl, producing 3-bromo-4-hydroxybenzaldehyde, a precursor to vanillin analogs [3]. Selective reduction of the aldehyde to a methylene group (-CH₂-) can be achieved using Wolff-Kishner or Clemmensen conditions, enabling access to brominated toluene derivatives [4].

Cross-Coupling Reactions (Suzuki, Ullmann, etc.)

3-Bromo-4-methoxybenzaldehyde is a prime substrate for transition-metal-catalyzed cross-couplings. In Suzuki-Miyaura reactions, it couples with boronic acids to form biaryl structures, crucial in constructing polyphenolic natural products. For example, its reaction with 4-methylphenylboronic acid yields (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, a compound studied for its optical properties [1] [4].

Ullmann couplings with amines or thiols facilitate C–N or C–S bond formation. These reactions often require elevated temperatures (80–120°C) and ligands like 1,10-phenanthroline to enhance copper catalyst efficiency. Heck couplings are also feasible, enabling the introduction of vinyl groups at the bromine site. The table below highlights cross-coupling applications:

Coupling TypePartner ReagentProduct FeatureSynthetic Utility
Suzuki-MiyauraArylboronic acidsBiaryl frameworksDrug intermediate synthesis [1] [4]
HeckAlkenesStyryl derivativesFluorescent probes
UllmannAnilinesAryl aminesLigand design [4]

Aldol Condensation and Mukaiyama Variants

The aldehyde group engages in aldol condensation, forming β-hydroxy carbonyl compounds. In asymmetric Mukaiyama aldol reactions, silicon enolates derived from ketones or aldehydes react with 3-bromo-4-methoxybenzaldehyde under Lewis acid catalysis. For instance, the synthesis of a novel β-hydroxy-α-amino acid derivative employs this strategy, leveraging chiral auxiliaries to achieve enantioselectivity [1] [4].

The methoxy group’s electron-donating effect enhances the aldehyde’s electrophilicity, facilitating nucleophilic attack. In classical aldol reactions, base-catalyzed deprotonation of the enolizable partner generates an enolate, which attacks the aldehyde. However, the Mukaiyama variant avoids enolate formation by using pre-formed silyl enol ethers, enabling milder conditions and better stereocontrol [1] .

Vinyl Group Functionalization

Vinylation of 3-bromo-4-methoxybenzaldehyde is achieved via Heck coupling or Wittig reactions. In one example, a Heck reaction with ethylene introduces a vinyl group, yielding 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2,3-trimethoxybenzene, a structure relevant to stilbene-based natural products [1] [4]. Wittig reactions with ylides generate α,β-unsaturated carbonyl compounds, which are valuable dienes in Diels-Alder cycloadditions.

The bromine atom remains inert during these transformations, allowing subsequent functionalization. For instance, after vinyl group introduction, Suzuki coupling can replace bromine with an aryl group, creating polyfunctional molecules. This sequential reactivity underscores the compound’s utility in multistep syntheses [4].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (20%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (20%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

34841-06-0

Wikipedia

3-Bromo-4-methoxybenzaldehyde

Dates

Last modified: 08-15-2023
Spinnler, H. -E.; Jong, E. de; Mauvais, G.; Semon, E.; Quere, J. -L. le; Production of halogenated compounds by Bjerkandera adusta, Applied Microbiology and Biotechnology, 422-3, 212-221. DOI:10.1007/bf00902719

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